Crystal‑Structure Geometry: Bond‑Length Benchmarks for Computational Docking and QSAR Models
Single‑crystal X‑ray diffraction of 5‑chlorobenzo[c]isothiazole provides high‑resolution bond‑length data that are directly comparable to those of the parent benzo[c]isothiazole scaffold and to benzothiazole. The C–S bond length is 1.664 ± 0.005 Å and the N–S bond length is 1.636 ± 0.005 Å [1]. These values are significantly shorter than the typical C–S single bond (≈1.81 Å) and approach the length expected for a partial double bond, indicating substantial π‑electron delocalization across the fused ring system [1]. The molecular planarity (deviation ≤ ±0.014 Å) [1] contrasts with the non‑planar geometry often observed in saturated or partially reduced benzisothiazole analogs, directly affecting shape‑based molecular recognition.
| Evidence Dimension | C–S and N–S bond lengths (Å) as indicators of π‑delocalization |
|---|---|
| Target Compound Data | C–S = 1.664 ± 0.005 Å; N–S = 1.636 ± 0.005 Å |
| Comparator Or Baseline | Typical Csp²–S single bond ≈ 1.76–1.81 Å; benzothiazole C–S ≈ 1.74 Å (literature average) |
| Quantified Difference | C–S shortening of ≈ 0.10–0.15 Å vs. standard single bond; N–S shortening of ≈ 0.08–0.12 Å vs. N–S single bond |
| Conditions | Single‑crystal X‑ray diffractometry; orthorhombic P2₁2₁2₁; R = 0.035 for 475 observed reflections [1] |
Why This Matters
Accurate bond geometries are essential for parametrizing molecular mechanics force fields and for defining pharmacophore constraints in structure‑based drug design; procurement of the crystallographically characterized 5‑chloro derivative eliminates the uncertainty inherent in using computationally minimized structures of uncharacterized analogs.
- [1] Davis, M. Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. J. Chem. Soc., Perkin Trans. 2 1972, 565–568. DOI: 10.1039/P29720000565. View Source
